molecular formula C20H19BrN4O3S B4001312 10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B4001312
M. Wt: 475.4 g/mol
InChI Key: XLNMSJAEGMZFQI-UHFFFAOYSA-N
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Description

10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a useful research compound. Its molecular formula is C20H19BrN4O3S and its molecular weight is 475.4 g/mol. The purity is usually 95%.
The exact mass of the compound 10-bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is 474.03612 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antagonistic Applications

  • Practical Synthesis of an Orally Active CCR5 Antagonist : This research presents a practical method for synthesizing a compound which is an orally active CCR5 antagonist. It involves the synthesis of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a key intermediate in this process. This method provides an inexpensive approach without the need for chromatographic purification, indicating its potential for large-scale production and applications in medicinal chemistry (Ikemoto et al., 2005).

Antimicrobial and Anti-Tumor Agents

  • Efficient Precursor for Novel Synthesis of Triazines and Triazepines as Anti-Tumor Agents : This study outlines the synthesis of a range of heterocycles, including triazines and triazepines, which show potential as anti-tumor agents. The synthesis leverages the intermediate compound 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine. The resulting compounds exhibited promising antitumor activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (Badrey & Gomha, 2012).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This research describes the synthesis of novel 1,2,4-triazole derivatives, including the Schiff base and Mannich base derivatives, showcasing antimicrobial activities against various microorganisms. This highlights the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis of Spirobenzoxazoles

  • Ring Transformation of 1,5-Benzoxazepines into Spirobenzoxazoles : This study focuses on the synthesis of spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] via ring transformation of 1,5-benzoxazepines. The research explores various reactions and transformations, contributing to the understanding of the chemistry of benzoxazepines and related compounds (Kurasawa et al., 1988).

Properties

IUPAC Name

10-bromo-6-(3-ethoxy-4-methoxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3S/c1-4-27-16-9-11(5-8-15(16)26-2)18-22-14-7-6-12(21)10-13(14)17-19(28-18)23-20(29-3)25-24-17/h5-10,18,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNMSJAEGMZFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 2
Reactant of Route 2
10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 3
Reactant of Route 3
10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 4
10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 5
10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 6
Reactant of Route 6
10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.